molecular formula C22H27N3O3 B4422781 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide

Cat. No. B4422781
M. Wt: 381.5 g/mol
InChI Key: YYYJPSZEHOWNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2007 and has since been used in scientific research to explore the role of the D3 receptor in various physiological and pathological processes.

Mechanism of Action

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide acts as a selective antagonist of the D3 receptor, which is a subtype of the dopamine receptor. By blocking the activity of the D3 receptor, this compound can influence the release of dopamine in the brain and affect various physiological and pathological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, this compound has been shown to modulate dopamine release, affect neural plasticity, and influence behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide in lab experiments is its selectivity for the D3 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is that the effects of this compound may be influenced by other factors, such as the presence of other neurotransmitters or the activation of other dopamine receptor subtypes.

Future Directions

There are several future directions for research involving 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide. One area of interest is the role of the D3 receptor in drug addiction and the potential therapeutic applications of D3 receptor antagonists. Another area of interest is the interaction between the D3 receptor and other neurotransmitter systems, such as the glutamate system. Finally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in scientific research.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has been widely used in scientific research to explore the role of the D3 receptor in various physiological and pathological processes. For example, it has been used to investigate the role of the D3 receptor in drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17(19-5-3-2-4-6-19)23-22(26)15-25-11-9-24(10-12-25)14-18-7-8-20-21(13-18)28-16-27-20/h2-8,13,17H,9-12,14-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYJPSZEHOWNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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